Cas no 2248258-98-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxoazepane-2-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxoazepane-2-carboxylate is a specialized heterocyclic compound featuring both isoindole and azepane structural motifs. Its unique molecular architecture, incorporating a 1,3-dioxo-isoindoline moiety linked to a 7-oxoazepane carboxylate, makes it a valuable intermediate in organic synthesis and pharmaceutical research. The compound’s rigid isoindole core and flexible azepane ring contribute to its potential utility in designing bioactive molecules, particularly in medicinal chemistry applications. Its bifunctional reactivity allows for selective modifications, enabling the development of novel derivatives. This compound is particularly suited for studies involving peptidomimetics or protease inhibitors due to its structural resemblance to peptide-like frameworks. High purity and stability further enhance its suitability for advanced research applications.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxoazepane-2-carboxylate structure
2248258-98-0 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxoazepane-2-carboxylate
CAS番号:2248258-98-0
MF:C15H14N2O5
メガワット:302.282063961029
CID:5767616
PubChem ID:165729653

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxoazepane-2-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-6514751
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxoazepane-2-carboxylate
    • 2248258-98-0
    • インチ: 1S/C15H14N2O5/c18-12-8-4-3-7-11(16-12)15(21)22-17-13(19)9-5-1-2-6-10(9)14(17)20/h1-2,5-6,11H,3-4,7-8H2,(H,16,18)
    • InChIKey: OAGUTQBPURUCEG-UHFFFAOYSA-N
    • ほほえんだ: O(C(C1CCCCC(N1)=O)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 302.09027155g/mol
  • どういたいしつりょう: 302.09027155g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 494
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxoazepane-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6514751-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxoazepane-2-carboxylate
2248258-98-0
0.05g
$719.0 2023-05-31
Enamine
EN300-6514751-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxoazepane-2-carboxylate
2248258-98-0
2.5g
$1680.0 2023-05-31
Enamine
EN300-6514751-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxoazepane-2-carboxylate
2248258-98-0
0.5g
$823.0 2023-05-31
Enamine
EN300-6514751-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxoazepane-2-carboxylate
2248258-98-0
5g
$2485.0 2023-05-31
Enamine
EN300-6514751-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxoazepane-2-carboxylate
2248258-98-0
0.25g
$789.0 2023-05-31
Enamine
EN300-6514751-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxoazepane-2-carboxylate
2248258-98-0
1g
$857.0 2023-05-31
Enamine
EN300-6514751-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxoazepane-2-carboxylate
2248258-98-0
10g
$3683.0 2023-05-31
Enamine
EN300-6514751-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxoazepane-2-carboxylate
2248258-98-0
0.1g
$755.0 2023-05-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxoazepane-2-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxoazepane-2-carboxylateに関する追加情報

Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxoazepane-2-carboxylate (CAS: 2248258-98-0)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxoazepane-2-carboxylate (CAS: 2248258-98-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features combining isoindole and azepane moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanistic pathways, and biological activities, positioning it as a candidate for further drug development.

Recent advancements in synthetic chemistry have enabled the efficient production of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxoazepane-2-carboxylate, with improved yields and purity. Researchers have employed novel catalytic methods and green chemistry principles to optimize the synthesis process. These developments are critical for scaling up production and ensuring the compound's availability for preclinical and clinical studies.

In terms of biological activity, preliminary studies indicate that this compound exhibits potent inhibitory effects on specific enzymatic targets involved in inflammatory and oncogenic pathways. For instance, it has been shown to modulate the activity of proteases and kinases, which are key players in disease progression. These findings suggest potential applications in treating conditions such as cancer, autoimmune disorders, and neurodegenerative diseases.

Furthermore, structural-activity relationship (SAR) studies have been conducted to elucidate the molecular determinants of its bioactivity. Modifications to the isoindole and azepane rings have revealed insights into how specific functional groups influence binding affinity and selectivity. These insights are invaluable for designing derivatives with enhanced pharmacological properties and reduced off-target effects.

Despite these promising results, challenges remain in the development of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxoazepane-2-carboxylate as a therapeutic agent. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through comprehensive preclinical evaluations. Ongoing research aims to tackle these hurdles by employing advanced formulation techniques and in vivo models.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxoazepane-2-carboxylate represents a promising scaffold for drug discovery. Its unique chemical structure and biological activity profile make it a valuable subject for further investigation. Future studies should focus on optimizing its pharmacokinetic properties and exploring its therapeutic potential in disease models. The continued exploration of this compound could pave the way for novel treatments in the chemical biology and pharmaceutical fields.

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